molecular formula C11H9FN2O B8418258 1-benzyl-5-fluoropyrimidin-2-one

1-benzyl-5-fluoropyrimidin-2-one

Cat. No.: B8418258
M. Wt: 204.20 g/mol
InChI Key: PSKNUVKPAOJEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-fluoropyrimidin-2-one (CAS 117156-49-7) is a fluorinated pyrimidinone derivative featuring a benzyl substituent at position 1 and a fluorine atom at position 5 on the pyrimidin-2-one ring . The fluorine atom enhances electronic and steric properties, influencing reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

1-benzyl-5-fluoropyrimidin-2-one

InChI

InChI=1S/C11H9FN2O/c12-10-6-13-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

PSKNUVKPAOJEPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=NC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoropyrimidin-2-one can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 1-benzyl-5-fluoropyrimidin-2-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidin-2-one ring to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of 5-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

1-Benzyl-5-fluoropyrimidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 1-benzyl-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Substituents Key Features Potential Applications
1-Benzyl-5-fluoropyrimidin-2-one (117156-49-7) C₁₁H₉FN₂O 1-Benzyl, 5-Fluorine High lipophilicity, moderate polarity CNS drugs, enzyme inhibitors
108855-18-1 C₂₂H₂₂FN₅O₂ Benzisoxazole-piperidine, pyridopyrimidinone Multi-target CNS pharmacophore Antipsychotics, anxiolytics
4-Amino-5-fluoro-... (10356-76-0) C₉H₁₁FN₂O₅ Tetrahydrofuran, amino group Nucleoside mimic Antiviral, anticancer agents
5-Bromo-1-(2-fluorobenzyl)... (2090262-76-1) C₁₁H₈BrFN₂O 5-Bromo, 2-fluorobenzyl Halogenated analog, steric bulk Synthetic intermediate

Research Findings and Mechanistic Insights

  • Fluorine vs. Bromine Substitution: Fluorine at position 5 in 1-benzyl-5-fluoropyrimidin-2-one enhances electronegativity, improving hydrogen-bonding interactions with target proteins.
  • Benzyl vs. Fluorobenzyl Groups : The 2-fluorobenzyl group in 2090262-76-1 introduces steric and electronic effects that may alter binding specificity compared to the unsubstituted benzyl group in the parent compound .
  • Heterocyclic Modifications : The benzisoxazole-piperidine system in 108855-18-1 enables multi-receptor targeting, a feature absent in 1-benzyl-5-fluoropyrimidin-2-one, which may limit its therapeutic scope to single-target pathways .

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